molecular formula C24H29NO3 B15099444 4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one

4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one

Cat. No.: B15099444
M. Wt: 379.5 g/mol
InChI Key: XEHWSJRSCYMVBC-UHFFFAOYSA-N
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Description

4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with diisobutylamine in ethanol under reflux conditions. The resulting product is then subjected to further reactions to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one is unique due to its specific substitution pattern and the presence of both diisobutylamino and hydroxy groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

4-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-7-phenylchromen-2-one

InChI

InChI=1S/C24H29NO3/c1-16(2)13-25(14-17(3)4)15-19-10-24(27)28-23-12-20(22(26)11-21(19)23)18-8-6-5-7-9-18/h5-12,16-17,26H,13-15H2,1-4H3

InChI Key

XEHWSJRSCYMVBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3)CC(C)C

Origin of Product

United States

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